Methyl 5-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]thiophene-3-carboxylate
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Overview
Description
Methyl 5-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of methyl thioglycolate with methyl 2-bromoacinnamates in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol (MeOH) . This method yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Methyl 5-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 5-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 5-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]thiophene-3-carboxylate include other thiophene derivatives such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 5-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-4-12(17)15(5-2)7-10(16)14-11-6-9(8-20-11)13(18)19-3/h4,6,8H,1,5,7H2,2-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKXQJQUVLRDBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC(=CS1)C(=O)OC)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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